Lipophilicity Improvement vs. Unsubstituted Acid
The introduction of the tetrahydropyran (THP) ring significantly modulates lipophilicity compared to the unsubstituted pyrimidine-5-carboxylic acid (CAS 4595-61-3). While direct LogP data for CAS 1447607-07-9 is not experimentally reported, the structural modification can be assessed using calculated XLogP3-AA values for a close analog, 4-amino-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (PubChem CID 116640900). This analog, which shares the core THP-pyrimidine-carboxylic acid scaffold, has an XLogP3-AA of 0.4 [1]. In contrast, the parent pyrimidine-5-carboxylic acid has a reported LogP of -0.12 [2]. This represents a calculated shift of approximately +0.52 units towards greater lipophilicity for the THP-containing scaffold. This increase is consistent with the established use of the THP group to enhance membrane permeability and oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 (calculated for 4-amino analog; proxy value) |
| Comparator Or Baseline | Pyrimidine-5-carboxylic acid (CAS 4595-61-3): LogP = -0.12 (experimental) |
| Quantified Difference | ΔLogP ≈ +0.52 |
| Conditions | Target: PubChem calculated XLogP3-AA. Comparator: Experimental LogP reported by Chemsrc. |
Why This Matters
A higher LogP value indicates enhanced lipophilicity, which is a critical parameter for predicting passive membrane permeability and, consequently, oral bioavailability and cellular uptake of a compound or its derivatives.
- [1] PubChem. (2024). 4-Amino-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (CID 116640900). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-_oxan-4-yl_pyrimidine-5-carboxylic-acid View Source
- [2] Chemsrc. (2018). 5-Pyrimidinecarboxylic acid - CAS 4595-61-3. Retrieved from https://m.chemsrc.com/baike/2363966.html View Source
